molecular formula C26H32N4O3 B2808898 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775380-27-2

5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2808898
CAS No.: 1775380-27-2
M. Wt: 448.567
InChI Key: JTRLWETZRHLBSJ-UHFFFAOYSA-N
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Description

5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that features a triazolone core, substituted with a piperidine ring and benzoyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-tert-butylbenzoyl chloride and piperidine.

    Attachment of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, typically using a Friedel-Crafts acylation method.

    Formation of the Triazolone Core: The triazolone ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the piperidine intermediate with the triazolone core, often using a base-catalyzed reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Temperature, solvent choice, and reaction time are critical parameters.

    Catalyst Selection: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives of the benzoyl and methoxybenzyl groups.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Pharmacological Research: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Assays: Used in assays to study receptor binding and enzyme inhibition.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and triazolone moieties are crucial for binding to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

  • Substitution Pattern : The presence of the methoxy group on the benzyl ring differentiates it from other similar compounds, potentially altering its pharmacological properties.
  • Steric Effects : The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-26(2,3)21-9-7-20(8-10-21)24(31)29-15-13-19(14-16-29)23-27-28-25(32)30(23)17-18-5-11-22(33-4)12-6-18/h5-12,19H,13-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRLWETZRHLBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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